4-(2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide
Description
4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE is a complex organic compound that features a combination of fluorophenyl, carbamoyl, and thiadiazole groups
Properties
Molecular Formula |
C18H15FN6O3S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C18H15FN6O3S2/c19-11-3-7-13(8-4-11)22-16(28)23-17-24-25-18(30-17)29-9-14(26)21-12-5-1-10(2-6-12)15(20)27/h1-8H,9H2,(H2,20,27)(H,21,26)(H2,22,23,24,28) |
InChI Key |
PRRXICMTVJYJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Coupling Reactions: The final compound is obtained by coupling the intermediate products using reagents such as carbamoyl chlorides and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-[(2-FLUOROPHENYL)CARBAMOYL]PHENYLBORONIC ACID: This compound shares the fluorophenyl and carbamoyl groups but differs in its boronic acid moiety.
N-(2-FLUOROPHENYL)-4-BORONOBENZAMIDE: Similar in structure but contains a boron atom instead of the thiadiazole ring.
Uniqueness
4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts specific chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
